Dorzolamide, (+/-)-(cis)-

Vue d'ensemble

Description

Dorzolamide is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . It is used to treat elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension . It works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .

Synthesis Analysis

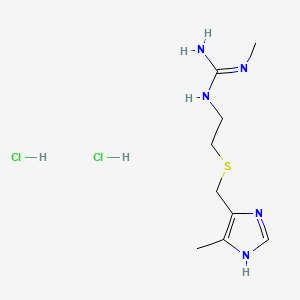

The synthesis of Dorzolamide involves several steps, including the oxidation of a hydroxysulfonamide in the presence of an oxidizing agent, and the conversion of a hydroxysulfone to an acetoamidosulfone in the presence of acetonitrile and an acid . There is also a process for separating the cis- and trans-isomers of dorzolamide from a mixture of the trans-isomer of dorzolamide and the cis-isomer of dorzolamide .Molecular Structure Analysis

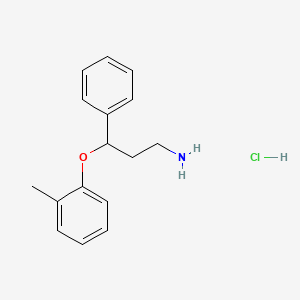

Dorzolamide has a complex molecular structure. It is a carbonic anhydrase inhibitor and works by decreasing the production of aqueous humor . The molecular formula of Dorzolamide is C10H16N2O4S3 .Chemical Reactions Analysis

Dorzolamide is a carbonic anhydrase inhibitor, which means it inhibits the enzyme that catalyzes the reversible reaction involving the hydration of carbon dioxide . This inhibition leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure .Physical And Chemical Properties Analysis

Dorzolamide is a small molecule with a molar mass of 324.44 g/mol . It is a carbonic anhydrase inhibitor and works by decreasing the production of aqueous humor .Applications De Recherche Scientifique

Pharmaceutical Applications

Dorzolamide is primarily used in the treatment of glaucoma and ocular hypertension to control high intraocular pressure . It can also be used in combination with timolol, a beta-blocker, for patients who are inadequately responsive to ophthalmic beta-blockers .

Analytical Chemistry

Dorzolamide has been used in the development of a sustainable reversed-phase chromatographic method for the simultaneous determination of active pharmaceutical ingredients . This method uses isopropanol as an eco-friendly solvent in the mobile phase .

Green Chemistry

In the field of green chemistry, a greener method was developed to simultaneously determine dorzolamide, brinzolamide, and timolol using isopropanol as a mobile phase constituent . This method aims to reduce the adverse effects on the environment and individuals .

Electrochemical Analysis

Electrochemically-selective electrodes have been fabricated for the quantification of dorzolamide in bulk drug substance and dosage form . These electrodes enhance the selective determination of Dorzolamide in the presence of inorganic ions, a co-formulated drug in the dosage form timolol maleate, and the excipient benzalkonium chloride .

Sensor Development

Dorzolamide has been used in the development of new, simple, highly-sensitive carbon paste sensors . These sensors are based on the modification of conventional carbon paste sensor with 2-hydroxypropyl β-cyclodextrin and carbon nanotubes .

Environmental Monitoring

The development of chemical sensors using dorzolamide has received widespread attention due to their extensive use in environmental monitoring . These sensors provide rapid, accurate, reproducible, and low-cost methods for monitoring environmental pollutants .

Safety And Hazards

Dorzolamide is generally well-tolerated, but it can cause some side effects. The most frequently reported adverse reactions associated with dorzolamide hydrochloride ophthalmic solution were ocular burning, stinging, or discomfort immediately following ocular administration . Systemic, nonserious drug-related events occurred in 15 patients randomized to beta-blockers and in 8 patients randomized to CAI . No adverse events occurred in children treated with prostaglandins .

Orientations Futures

Dorzolamide is currently used to treat glaucoma and ocular hypertension, but there is potential for its use to be expanded in the future. For example, a microsuspension of dorzolamide has been developed that could potentially be used as a once-a-day eye drop product . This could improve patient compliance and make the treatment of these conditions more effective .

Propriétés

IUPAC Name |

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUPMFITXYVAF-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152786 | |

| Record name | Dorzolamide, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dorzolamide, (+/-)-(cis)- | |

CAS RN |

120279-90-5 | |

| Record name | Dorzolamide, (+/-)-(cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzolamide, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORZOLAMIDE, (CIS)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

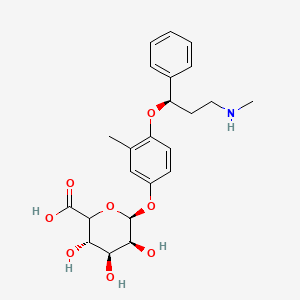

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)

![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)

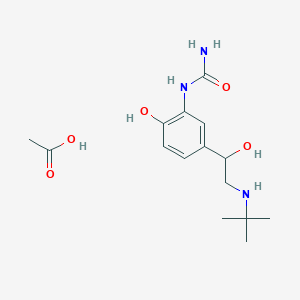

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)